3-[(2-Methoxyethyl)amino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methoxyethyl)amino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide involves several steps. One common method includes the reaction of 2-methoxyethylamine with 4-methyl-1,2,4-benzothiadiazine-1,1-dioxide under controlled conditions . The reaction typically requires a solvent such as methylene chloride or benzene and is carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methoxyethyl)amino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the amino group or the methoxyethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-[(2-Methoxyethyl)amino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[(2-Methoxyethyl)amino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide involves its interaction with specific molecular targets. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4H-1,2,4-Benzothiadiazine-1,1-dioxide: A similar compound with different substituents on the benzothiadiazine ring.
1,2,4-Benzothiadiazine-1,1-dioxide derivatives: Various derivatives with modifications at different positions on the ring.
Uniqueness
3-[(2-Methoxyethyl)amino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15N3O3S |
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Molecular Weight |
269.32 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-imine |
InChI |
InChI=1S/C11H15N3O3S/c1-14-9-5-3-4-6-10(9)18(15,16)13-11(14)12-7-8-17-2/h3-6H,7-8H2,1-2H3,(H,12,13) |
InChI Key |
PMFLWZUJVOLGKR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2S(=O)(=O)NC1=NCCOC |
Origin of Product |
United States |
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